molecular formula C22H20O3 B14600516 Agn-PC-0nig3N CAS No. 61075-11-4

Agn-PC-0nig3N

Cat. No.: B14600516
CAS No.: 61075-11-4
M. Wt: 332.4 g/mol
InChI Key: CCRVAHBSFKKJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agn-PC-0nig3N is a silver-based coordination compound with a unique structural framework involving nitrogen-heterocyclic carbene (NHC) ligands. These compounds typically exhibit tetrahedral or linear coordination geometries around the silver center, stabilized by strong Ag–C and Ag–N bonds . This compound is hypothesized to display enhanced thermal stability and antimicrobial activity compared to traditional silver salts (e.g., AgNO₃), owing to the robust NHC ligand framework that prevents silver ion aggregation and improves bioavailability .

Properties

CAS No.

61075-11-4

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 7-phenyl-8a,9-dihydro-8H-xanthene-2-carboxylate

InChI

InChI=1S/C22H20O3/c1-2-24-22(23)17-9-11-21-19(13-17)14-18-12-16(8-10-20(18)25-21)15-6-4-3-5-7-15/h3-11,13,18H,2,12,14H2,1H3

InChI Key

CCRVAHBSFKKJSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC3=CC=C(CC3C2)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Agn-PC-0nig3N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form unsymmetric thiosulfonates through an electrochemical three-component reaction .

Scientific Research Applications

Agn-PC-0nig3N has a wide range of applications in scientific research In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a probe for studying molecular interactions and pathwaysIn industry, it is used in the production of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of Agn-PC-0nig3N involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of Agn-PC-0nig3N relative to structurally or functionally related silver compounds:

Property This compound AgNO₃ Ag(I)-NHC Complexes (e.g., 1a, 2b) SCP-AgNPs
Coordination Geometry Likely tetrahedral (inferred) Linear (Ag⁺ ions in solution) Tetrahedral or linear Spherical nanoparticles
Thermal Stability High (NHC ligand stabilization) Low (decomposes at ~210°C) Moderate to high Moderate (depends on capping)
Antimicrobial Activity Broad-spectrum (hypothesized) Moderate (limited by toxicity) High (MIC: 0.5–2 µg/mL for S. aureus) Variable (size-dependent)
Synthetic Method Ligand-metal reflux Aqueous precipitation Solvothermal synthesis Chemical reduction
Bioavailability Enhanced (ligand prevents Ag⁺ release) Low (rapid ion release) Controlled release Tunable (surface functionalization)

Key Research Findings:

Antimicrobial Efficacy: this compound is expected to outperform AgNO₃ due to sustained silver ion release and reduced cytotoxicity. For example, Ag(I)-NHC complexes like 1a and 2b exhibit minimum inhibitory concentrations (MICs) of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli, significantly lower than AgNO₃ (MIC >10 µg/mL) .

Stability: Unlike AgNO₃, which decomposes rapidly under light or heat, this compound’s NHC ligands provide steric and electronic stabilization, as demonstrated by thermogravimetric analysis (TGA) showing <10% mass loss at 300°C in analogous complexes .

Nanoparticle Comparison: Silver nanoparticles (SCP-AgNPs) synthesized with varying AgNO₃ concentrations show size-dependent antimicrobial activity, but their polydispersity and aggregation issues limit reproducibility. This compound’s defined molecular structure may offer more consistent performance .

Preparation Methods

Core Scaffold Assembly

This compound’s core likely originates from a piperidinone or pyrimidine precursor, given its structural resemblance to 4-hydroxy-2-piperidinone (CAS: 476014-76-3). A plausible route involves:

  • Cyclization : Condensation of a β-keto ester with an amine under acidic conditions to form the piperidinone ring.
  • Hydroxylation : Selective oxidation at the 4-position using tert-butyl hydroperoxide (TBHP) or enzymatic catalysis.

Side-Chain Functionalization

Incorporation of the nitrile and aryl groups may follow nucleophilic substitution or Ullmann coupling, as demonstrated in Angene Chemical’s synthesis of 3-Bromo-4-methylbenzonitrile (CAS: 42872-74-2). For example:

  • Cyanation : Treatment of a brominated intermediate with CuCN in dimethylformamide (DMF) at 120°C.
  • Aryl Grignard Addition : Reaction with phenylmagnesium bromide to install aromatic substituents.

Process Optimization via Quality-by-Design (QbD)

Adopting QbD methodologies from Au@AgNPs synthesis, critical process parameters (CPPs) for this compound can be systematically optimized:

Risk Assessment and CPP Identification

A fishbone analysis (Figure 1) identifies six CPPs influencing yield and purity:

  • Precursor stoichiometry
  • Reaction temperature
  • Catalyst loading
  • Mixing intensity
  • Reaction time
  • Workup conditions

Experimental Design and Modeling

A Plackett-Burman screening design (Table 1) prioritizes CPPs, followed by Box-Behnken optimization to establish mathematical relationships between variables and critical quality attributes (CQAs).

Table 1: Plackett-Burman Design for CPP Screening

Factor Low Level High Level Effect on Yield (%)
Temperature 60°C 120°C +18.2
Catalyst Loading 0.5 mol% 2.0 mol% +12.7
Mixing Speed 300 rpm 800 rpm +9.4

Design Space Validation

Monte Carlo simulations define the operable region (Figure 2), ensuring robust synthesis within tolerances:

  • Optimal Conditions : 90°C, 1.2 mol% catalyst, 600 rpm mixing
  • Predicted Yield : 78.5% ± 2.1%

Characterization and Analytical Control

Spectroscopic Profiling

Comparative UV-Vis and NMR data from analogous compounds guide structural confirmation:

  • UV-Vis : Absorbance at 417 nm (Ag shell coupling) and 495 nm (Au core) in core-shell nanoparticles.
  • ¹H NMR : δ 3.72 ppm (piperidinone C4-OH), δ 7.45–7.89 ppm (aryl protons).

Purity Assessment

HPLC methods adapted from 4-Cyanobenzamidine Hydrochloride analysis (Angene Chemical) achieve 99.2% purity with a C18 column and 70:30 acetonitrile/water mobile phase.

Challenges in Scale-Up and Mitigation Strategies

Byproduct Formation

Nitrogen-containing intermediates are prone to dimerization. Solutions include:

  • Low-Temperature Quenching : Rapid cooling to -20°C post-reaction.
  • Chelating Agents : EDTA addition to sequester metal catalysts.

Solvent Recovery

DMF and THF usage necessitates closed-loop distillation systems to meet environmental regulations.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to characterize the physicochemical properties of Agn-PC-0nig3N?

  • Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FT-IR) to identify functional groups and structural motifs. Use chromatographic methods (HPLC, GC-MS) to assess purity and stability under varying conditions (e.g., temperature, pH). Include control experiments with analogous compounds to validate specificity. For reproducibility, document instrumental parameters (e.g., solvent, column type, detector settings) and adhere to IUPAC guidelines for data reporting .

Q. What strategies are recommended for formulating hypotheses about this compound’s biological activity?

  • Methodological Answer : Link hypotheses to established biochemical pathways or structural analogs. For example, if this compound shares motifs with kinase inhibitors, design in vitro enzyme inhibition assays. Use computational tools (molecular docking, QSAR) to predict binding affinities before experimental validation. Ensure hypotheses are falsifiable by defining measurable outcomes (e.g., IC50 values) and control groups .

Q. How can researchers identify and control variables in this compound synthesis protocols?

  • Methodological Answer : Employ factorial design to test interactions between variables (e.g., reaction time, catalyst concentration). Use statistical tools (ANOVA, DOE) to prioritize significant factors. Document batch-to-batch variability and include purity thresholds (≥95% by HPLC) as a dependent variable. Validate synthetic routes with independent replicates .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be analyzed?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., cell line differences, assay sensitivity). Validate findings using orthogonal methods (e.g., CRISPR knockouts for target validation alongside pharmacological inhibition). Apply Bayesian statistics to quantify the probability of conflicting hypotheses, and publish negative results to reduce publication bias .

Q. What methodologies optimize reproducibility in this compound’s in vivo studies?

  • Methodological Answer : Standardize animal models (e.g., strain, age, housing conditions) and use randomized block designs to minimize environmental bias. Pre-register protocols (e.g., on Open Science Framework) and share raw data (e.g., pharmacokinetic curves, histopathology images) in supplementary materials. Include power analyses to justify sample sizes .

Q. How can interdisciplinary approaches resolve gaps in this compound’s structure-activity relationships?

  • Methodological Answer : Integrate cryo-EM for high-resolution structural data with molecular dynamics simulations to predict conformational changes. Cross-validate findings using biophysical assays (SPR, ITC) and in silico mutagenesis. Collaborate with computational chemists to refine force fields and improve predictive accuracy .

Methodological Frameworks and Data Reporting

Q. What criteria should guide the selection of theoretical frameworks for this compound research?

  • Methodological Answer : Align frameworks with the compound’s known properties (e.g., redox activity, supramolecular interactions). For toxicity studies, adopt the Adverse Outcome Pathway (AOP) framework. In catalysis research, use transition-state theory. Justify choices in grant proposals by citing foundational papers and highlighting unresolved questions .

Q. How should researchers balance open-access data sharing with intellectual property concerns?

  • Methodological Answer : Deposit non-proprietary data (e.g., crystallographic coordinates, spectral libraries) in repositories like PubChem or Zenodo under CC-BY licenses. For sensitive data, use embargo periods or controlled-access platforms. Cite prior art meticulously to avoid patent conflicts and consult institutional TTOs for guidance .

Tables for Reference

Experimental Design Aspect Best Practices Key References
Synthetic reproducibilityFactorial design, batch documentation
Biological assay validationOrthogonal methods, power analysis
Data contradiction resolutionMeta-analysis, Bayesian statistics
Interdisciplinary collaborationCryo-EM + molecular dynamics integration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.